molecular formula C22H22FN3O2 B5636851 1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol

1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol

Cat. No. B5636851
M. Wt: 379.4 g/mol
InChI Key: SLSCXLZLRJJJAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar quinoxaline derivatives typically involves multi-step chemical reactions, starting from basic quinoxalinyl structures and introducing various functional groups through reactions like nucleophilic substitution or catalytic addition. For example, compounds with structures related to quinoxalines have been synthesized through reactions involving salicylaldehyde, β-keto esters, and amines, using catalysts like piperidine to facilitate the formation of complex structures (Alizadeh, Ghanbaripour, & Zhu, 2014).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives often includes multiple ring systems and functional groups, leading to specific geometric and electronic configurations. These structures are characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, providing detailed information on the arrangement of atoms and the molecular conformation. For instance, studies on related compounds have shown how the arrangement of fluorophenyl groups and piperidine rings affect the overall molecular geometry, influencing the compound's chemical behavior and interactions (Jahns, Koch, Schollmeyer, & Laufer, 2009).

Chemical Reactions and Properties

Quinoxaline derivatives participate in various chemical reactions, including those involving their piperidine and fluorophenyl components. These reactions can lead to the formation of new compounds with potentially significant biological activities. The chemical properties of these compounds are closely linked to their molecular structure, particularly the presence and position of substituents, which can influence their reactivity and interaction with biological targets (Sato, Arimoto, Ueno, Kojima, Yamasaki, Sakurai, & Kasahara, 1978).

Future Directions

Quinoxaline derivatives, including “1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol”, have a vast potential for further exploration due to their diverse biological activities . Future research could focus on developing new synthetic strategies, exploring additional biological activities, and optimizing their pharmacological properties.

properties

IUPAC Name

(2,3-dimethylquinoxalin-6-yl)-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-14-15(2)25-20-13-16(3-8-19(20)24-14)21(27)26-11-9-22(28,10-12-26)17-4-6-18(23)7-5-17/h3-8,13,28H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSCXLZLRJJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol

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